molecular formula C11H9BrF3NO2 B2876723 3-Bromo-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-2-one CAS No. 174890-36-9

3-Bromo-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-2-one

Cat. No. B2876723
CAS RN: 174890-36-9
M. Wt: 324.097
InChI Key: ZRFKSOGBVODLEW-UHFFFAOYSA-N
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Description

3-Bromo-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-2-one is a chemical compound . It is related to 1-Bromo-3-(trifluoromethoxy)benzene, which undergoes Diels-Alder reaction with lithium diisopropylamide (LDA) in THF and furan, to yield the corresponding 1,4-dihydro-1,4-epoxy-5- or 6-(trifluoromethoxy)naphthalenes .

Scientific Research Applications

Catalysis and Organic Synthesis

Efficient Room Temperature Copper(I) Mediated 5-endo Radical Cyclisations : This study demonstrates the use of bromo-enamides in catalytic reactions to efficiently produce unsaturated pyrrolidinones at room temperature. The process involves a 5-endo radical cyclization, followed by oxidation and elimination of H+, showcasing the utility of such compounds in organic synthesis and catalysis (Clark et al., 1999).

Nanoparticle Synthesis

Enhanced Brightness Emission-tuned Nanoparticles from Heterodifunctional Polyfluorene Building Blocks : This research explores the development of nanoparticles with enhanced fluorescence emission using three-coordinate complexes, including a bromo compound. The study highlights the compound's role in achieving stable nanoparticles with high quantum yields, relevant for optical materials and nanotechnology applications (Fischer et al., 2013).

Synthesis of Biologically Active Compounds

Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one : This study details the synthesis of an important intermediate for the production of various biologically active compounds, illustrating the compound's significance in medicinal chemistry and drug development (Wang et al., 2016).

Photophysical Properties Study

Synthesis, Photophysical Properties, and Theoretical Studies on Pyrrole-containing Bromo Re(I) Complex : This research focuses on analyzing the effects of the pyrrole moiety on the photophysical properties of bromo rhenium(I) carbonyl complexes. The study provides insights into the compound's utility in studying light-emitting materials and their applications (Si et al., 2009).

Molecular Structure Analysis

Conformation of 1-(2-bromophenyl)azetidin-2-one and 1-(2-bromophenyl)pyrrolidin-2-one : This study utilizes crystal structure and UV data to understand the conformational differences between related compounds, contributing to the field of crystallography and molecular structure analysis (Fujiwara et al., 1977).

properties

IUPAC Name

3-bromo-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrF3NO2/c12-9-4-5-16(10(9)17)7-2-1-3-8(6-7)18-11(13,14)15/h1-3,6,9H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRFKSOGBVODLEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1Br)C2=CC(=CC=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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